Tedizolid HCl Tedizolid HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736792
InChI:
SMILES:
Molecular Formula: C17H16ClFN6O3
Molecular Weight: 406.8

Tedizolid HCl

CAS No.:

Cat. No.: VC20736792

Molecular Formula: C17H16ClFN6O3

Molecular Weight: 406.8

* For research use only. Not for human or veterinary use.

Tedizolid HCl -

Specification

Molecular Formula C17H16ClFN6O3
Molecular Weight 406.8

Introduction

Chemical Structure and Physical Properties

Tedizolid phosphate (C₁₇H₁₆FN₆O₆P) is a white to off-white solid with a molecular weight of 450.32 g/mol. Its structural backbone includes an oxazolidinone core linked to a substituted pyridinyltetrazole group, which enhances bacterial ribosome binding affinity compared to earlier oxazolidinones like linezolid .

PropertyValueSource
Melting Point>235°C (dec.)
Boiling Point725.6 ± 70.0°C (predicted)
Density1.75 ± 0.1 g/cm³ (predicted)
SolubilityDMSO (slightly, sonicated)
pKa1.81 ± 0.10 (predicted)
StabilityHygroscopic

The phosphate counterion improves solubility for intravenous (IV) administration while maintaining oral bioavailability .

Synthetic Pathway and Manufacturing

The synthesis of tedizolid phosphate involves multi-step reactions, as outlined below:

StepReagents/ConditionsOutcome
15-Bromo-2-cyanopyridine → Na azide, NH₄Cl in DMF → precipitation of tetrazole ammonium saltFormation of tetrazole intermediate
2Methyl iodide in THF/DMF (3:1) → acidification with 6M HCl → NaOH (pH 10.6)Isolation of regioselective tetrazole
3Suzuki coupling with boronic acid (from 4-bromo-3-fluoroaniline) → recrystallizationTriaryl system formation
4LiHMDS → R-(-)-glycidyl butyrate in DMPU → POCl₃ in THF → NaOH → acidificationTedizolid phosphate final product

This process achieves high regioselectivity and yield, with critical intermediates purified via recrystallization .

Pharmacokinetics and Bioavailability

Tedizolid phosphate demonstrates predictable pharmacokinetics (PK) with once-daily dosing, enabling oral and IV formulations. Key parameters are summarized below:

Distribution and Protein Binding

  • Volume of Distribution: ~17 L (steady-state)

  • Protein Binding: 70–90% in human plasma

Metabolism and Excretion

  • Half-life: ~12 hours

  • Clearance:

    RouteSystemic Clearance (L/hr)Renal ExcretionFecal Excretion
    Oral5.9 ± 1.418%82%

Major metabolites include inactive sulfate conjugates .

Mechanism of Action and Antimicrobial Spectrum

Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting the initiation phase. Key targets include:

  • Gram-positive pathogens: Staphylococcus aureus (methicillin-resistant), Streptococcus pneumoniae (penicillin-resistant), Enterococcus faecium (vancomycin-resistant) .

  • Atypical pathogens: Clostridium difficile .

OrganismMIC₉₀ (mcg/mL)ActivitySource
S. aureus (MRSA)0.25–1.0Superior to linezolid
E. faecium (VRE)0.5–2.0Active against VRE
C. difficile0.5–2.0Limited clinical data

Comparative Pharmacodynamics with Linezolid

ParameterTedizolidLinezolidAdvantage
Half-life12 hours4–6 hoursOnce-daily dosing feasible
Myelosuppression RiskLow (dose-dependent)High (cumulative)Safer for prolonged use
AUC-driven ActivityHigher exposureLower exposureSuperior efficacy at ABSSSI

Future Directions and Research Gaps

Emerging studies focus on:

  • Pediatric dosing: Limited data on safety/efficacy in children .

  • Neutropenia management: Alternative therapies preferred in neutropenic ABSSSI .

  • Combination regimens: Synergy with beta-lactams for complex infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator